molecular formula C31H33N5O5S B2387333 N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 309968-20-5

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2387333
CAS No.: 309968-20-5
M. Wt: 587.7
InChI Key: NGVUQXGWEKGJTJ-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C31H33N5O5S and its molecular weight is 587.7. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O5S/c1-19-10-11-20(2)24(14-19)36-27(17-32-30(38)22-15-25(39-3)29(41-5)26(16-22)40-4)33-34-31(36)42-18-28(37)35-13-12-21-8-6-7-9-23(21)35/h6-11,14-16H,12-13,17-18H2,1-5H3,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVUQXGWEKGJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a 1,2,4-triazole ring and several functional groups that contribute to its biological activity. Its molecular formula is C29H29N5O3S with a molecular weight of 527.64 g/mol.

Structural Characteristics

The compound features multiple functional groups:

  • 1,2,4-Triazole Ring : Known for its diverse biological activities.
  • Trimethoxybenzamide : Enhances solubility and bioavailability.
  • Indolin Derivative : Contributes to anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action : The compound may disrupt tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, the compound shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against strains such as MRSA and Candida albicans, indicating strong inhibitory effects .

In Vitro Studies

Numerous in vitro studies have assessed the biological activity of this compound. Key findings include:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. For example:
    • IC50 values were observed below 10 µM for several tested lines, indicating high potency .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest:

  • Binding Affinities : High binding affinities with targets involved in cancer progression and microbial resistance were noted. This indicates potential for therapeutic applications in oncology and infectious diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(5-methyltriazolyl) derivativesContains a triazole ringAnticancer and antifungal
Thiadiazole derivativesIncorporates thiadiazole moietyAntimicrobial and anti-inflammatory
Indole-based compoundsFeatures indole structureAntidepressant and anticancer

The unique combination of structural elements in this compound distinguishes it from other compounds by conferring distinct biological activities not observed in similar structures.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C31H33N5O5S with a molecular weight of approximately 587.7 g/mol. The structure includes:

  • 1,2,4-Triazole Ring : Known for its diverse biological activities.
  • Trimethoxybenzamide : Enhances solubility and bioavailability.
  • Indolin Derivative : Contributes to anticancer properties.

A recent study demonstrated an effective synthetic route using commercially available reagents and simple transformations to achieve high yields of the compound. The structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry techniques .

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the indolin moiety is particularly noteworthy as it has been associated with anticancer properties.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)8
N-((4-(2,5-dimethylphenyl)-...MCF-7TBD

Antimicrobial Properties

Compounds containing a triazole structure have been shown to exhibit antimicrobial activity by inhibiting ergosterol synthesis in fungal cell membranes.

Table 3: Antimicrobial Activity Overview

Compound NameTarget OrganismActivity
Triazole Derivative ACandida albicansEffective
Triazole Derivative BStaphylococcus aureusModerate

Interaction Studies

Understanding how N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide interacts with biological targets is crucial for its development as a therapeutic agent. Studies focus on:

  • Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in metabolic pathways.
  • Protein Binding : Analyzing how the compound interacts with plasma proteins to affect bioavailability and distribution.

Table 4: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound CTriazole ring; methoxy groupAntimicrobial
Compound DBenzamide; indolin structureAnticancer

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing this compound?

  • Methodological Answer : The synthesis involves sequential functionalization of the 1,2,4-triazole core. Critical steps include:
  • Thioether linkage formation : Reaction of a 2-(indolin-1-yl)-2-oxoethyl thiol intermediate with a triazole precursor under basic conditions (e.g., Cs₂CO₃ in DMF/DMSO at 60–80°C) to introduce the sulfur bridge .
  • Coupling of the trimethoxybenzamide moiety : Amide bond formation via EDCI/HOBt-mediated coupling between the triazole-methylamine intermediate and 3,4,5-trimethoxybenzoic acid .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (DMF/acetic acid) to achieve >95% purity .

Q. How is structural characterization performed to confirm identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent integration and connectivity (e.g., methyl groups at 2,5-dimethylphenyl, methoxy signals at δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching C₃₂H₃₄N₆O₅S) .
  • HPLC : Purity assessment using reverse-phase C18 columns (ACN/water mobile phase) .

Q. What preliminary biological activities have been reported?

  • Methodological Answer :
  • Antimicrobial screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the low micromolar range, suggesting anticancer potential .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scalable production?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification complexity .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance regioselectivity .
  • Process monitoring : Use inline FTIR or TLC to track intermediate formation and minimize side products .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Replicate studies under uniform conditions (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size .
  • Metabolomic profiling : LC-MS/MS analysis of compound stability in culture media to identify degradation products that may affect activity .

Q. What in silico and in vitro methods elucidate the mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding to targets like 5-lipoxygenase-activating protein (FLAP) or tubulin .
  • Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., β-tubulin polymerization) to validate computational predictions .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy) to assess impact on activity .
  • Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone groups to evaluate pharmacokinetic effects .
  • Key SAR Findings :
Substituent Biological Activity Trend Reference
3,4,5-TrimethoxybenzamideEnhanced cytotoxicity (IC₅₀ ↓ 40%)
2,5-DimethylphenylImproved metabolic stability (t₁/₂ ↑ 2x)

Q. What challenges exist in identifying biological targets?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify sensitized pathways (e.g., DNA repair or apoptosis regulators) .

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